molecular formula C12H7N3S B8559972 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

Cat. No.: B8559972
M. Wt: 225.27 g/mol
InChI Key: OORMVAHUMXGPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged imidazo[2,1-b]thiazole scaffold. This heterocyclic system is recognized as a biologically active pharmacophore, with derivatives demonstrating a wide spectrum of pharmacological activities . The structural motif is frequently explored in the synthesis of novel therapeutic agents. The core imidazo[2,1-b]thiazole structure is a key heterocyclic framework found in numerous synthetic compounds with important properties, including anti-inflammatory, antibacterial, and antitubercular activities . A substantial body of research is dedicated to developing new imidazo[2,1-b]thiazole derivatives and evaluating their potential as anticancer agents. Studies have shown that various derivatives exhibit potent and selective antiproliferative activity against a range of human cancer cell lines. For instance, some derivatives have demonstrated superior potency against human melanoma cell lines compared to the known drug sorafenib . Other research highlights specific conjugates, such as those with benzimidazole, which function as microtubule-targeting agents by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells like A549 (human lung carcinoma) . Furthermore, novel hybrids, including those with isoxazole, have shown promising in vitro anticancer properties against panels of human cancer cell lines, such as breast (MCF-7), lung (A549), and colon (Colo-205) cancers . The compound is presented as a high-purity building block to support ongoing research efforts. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies , and the synthesis of more complex molecular entities for biological screening. Researchers can utilize this compound to explore new chemical space and develop potential candidates for various therapeutic areas. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile

InChI

InChI=1S/C12H7N3S/c13-7-9-2-1-3-10(6-9)11-8-15-4-5-16-12(15)14-11/h1-6,8H

InChI Key

OORMVAHUMXGPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=CSC3=N2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 3 Cyanophenyl Imidazo 2,1 B Thiazole and Structural Analogues

General Synthetic Routes to the Imidazo[2,1-b]thiazole (B1210989) Heterocyclic System

The construction of the imidazo[2,1-b]thiazole core can be achieved through several strategic approaches, ranging from classical multi-step sequences to more contemporary one-pot and green chemical methods.

The most traditional and widely adopted method for synthesizing the imidazo[2,1-b]thiazole nucleus is a variation of the Hantzsch thiazole (B1198619) synthesis. This multi-step approach typically involves the condensation reaction between a 2-aminothiazole (B372263) derivative and an α-haloketone, such as a phenacyl bromide. researchgate.netnih.gov

The general mechanism proceeds via an initial S-alkylation of the 2-aminothiazole with the α-haloketone, followed by an intramolecular cyclization through the nucleophilic attack of the endocyclic nitrogen atom onto the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[2,1-b]thiazole ring system. This method is robust and allows for the synthesis of a wide array of derivatives, as the substituents on both the thiazole and ketone precursors can be readily varied. nih.gov For example, 6-aryl substituted imidazo[2,1-b]thiazoles are commonly prepared by reacting 2-aminothiazole with appropriately substituted α-bromo aralkyl ketones (phenacyl bromides). researchgate.net

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed. Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a powerful tool for assembling imidazo-fused heterocycles. beilstein-journals.orgmdpi.com The GBB reaction is a three-component condensation involving an amino-heterocycle (like 2-aminothiazole), an aldehyde, and an isocyanide. mdpi.comnih.gov

This acid-catalyzed reaction proceeds through the formation of a Schiff base from the amino-heterocycle and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to form the fused imidazole (B134444) ring. organic-chemistry.orgacs.org The GBB reaction offers high atom economy and allows for the rapid generation of molecular diversity from readily available starting materials. mdpi.com While extensively used for imidazo[1,2-a]pyridines, its application to imidazo[2,1-b]thiazoles is also well-documented. mdpi.com

Reaction StrategyComponentsCatalyst/ConditionsKey Advantages
Groebke–Blackburn–Bienaymé (GBB) Reaction 2-Aminothiazole, Aldehyde, IsocyanideLewis or Brønsted acids (e.g., Sc(OTf)₃, TFA, HClO₄) beilstein-journals.orgnih.govHigh atom economy, operational simplicity, rapid access to diverse structures. mdpi.com
One-Pot, Three-Component Synthesis Aldehyde, Benzo[d]thiazol-2-amine, EthynylbenzeneEaton's Reagent (P₂O₅/MeSO₃H), 80°C, solvent-freeEnvironmentally friendly, short reaction times, high yields.

In line with the growing demand for sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of imidazo[2,1-b]thiazoles. These methods focus on reducing the use of hazardous solvents, minimizing energy consumption, and employing reusable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the reaction between 2-aminothiazoles and phenacyl bromides, drastically reducing reaction times from hours to minutes and often improving yields. bohrium.comresearchgate.net Polyethylene glycol (PEG-400), an inexpensive, biodegradable, and non-toxic medium, has been successfully used as a green solvent and catalyst for this transformation under microwave conditions. researchgate.netbohrium.com

Ultrasound-Mediated Synthesis: Sonochemistry provides another energy-efficient alternative to conventional heating. An ultrasound-assisted protocol has been developed for the synthesis of imidazo[2,1-b]thiazoles from aryl methyl ketones and 2-aminothiazoles. organic-chemistry.orgresearchgate.net This method can be performed in water as a green solvent, using a KI/tert-butyl hydroperoxide (TBHP) catalytic system, and avoids the need for metal catalysts or strong bases, with reactions often completing in minutes with excellent yields. organic-chemistry.org

Regioselective Functionalization at the 6-Position of the Imidazo[2,1-b]thiazole Nucleus

The functionalization of the imidazo[2,1-b]thiazole core is highly regioselective, a characteristic primarily dictated by the synthetic strategy employed. For the construction of 6-substituted derivatives, the most direct and common approach is not the post-modification of a pre-formed parent ring, but rather the incorporation of the desired substituent into one of the key building blocks.

Specifically, in the classical multi-step synthesis, the substituent at the 6-position is introduced via the α-haloketone precursor. researchgate.netresearchgate.net The reaction between 2-aminothiazole and a substituted phenacyl bromide, for instance, reliably and regioselectively yields the corresponding 6-aryl-imidazo[2,1-b]thiazole. nih.govacs.org This strategy is effective because the cyclization process inherently places the aryl group from the phenacyl bromide at the C6 position of the final heterocyclic system.

Direct C-H functionalization studies on the imidazo[2,1-b]thiazole nucleus have shown that the C5 position is the most electronically rich and sterically accessible site, making it the most reactive towards electrophiles. This inherent reactivity makes the direct and selective functionalization at the C6 position of the unsubstituted core challenging, further cementing the precursor-based approach as the dominant strategy for achieving regioselectivity at this position.

Strategies for Introducing the 3-Cyanophenyl Moiety at the 6-Position

Based on the principles of regioselective synthesis outlined above, the most effective strategy for preparing 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole is through the condensation of 2-aminothiazole with a precursor ketone that already contains the 3-cyanophenyl group.

The key intermediate for this synthesis is 2-bromo-1-(3-cyanophenyl)ethanone . This α-bromoketone can be synthesized by the direct bromination of 3-cyanoacetophenone, a reaction analogous to the preparation of other substituted phenacyl bromides. chemicalbook.comnih.gov The reaction typically involves treating the acetophenone (B1666503) derivative with a brominating agent like bromine (Br₂) in a suitable solvent such as chloroform (B151607) or acetic acid. nih.gov

Once 2-bromo-1-(3-cyanophenyl)ethanone is obtained, it is reacted with 2-aminothiazole in a suitable solvent, often ethanol (B145695), under reflux conditions. This reaction proceeds via the established Hantzsch-type mechanism to afford the target compound, this compound, with high regioselectivity. nih.govnih.gov

Optimization of Reaction Conditions and Yields in Imidazo[2,1-b]thiazole Synthesis

Optimizing reaction conditions is crucial for maximizing yields, minimizing reaction times, and ensuring the purity of the final product. Significant research has been dedicated to refining the various synthetic protocols for imidazo[2,1-b]thiazole synthesis.

For the classical condensation reaction, optimization often involves screening different solvents and temperatures. While ethanol at reflux is common, the use of green solvents like PEG-400 in combination with microwave heating has been shown to improve outcomes. bohrium.com For instance, using a 1:1 mixture of water:PEG-400 under microwave irradiation can lead to high product yields in very short reaction times. bohrium.com

In the context of the Groebke–Blackburn–Bienaymé (GBB) reaction, optimization focuses on the choice and amount of acid catalyst, solvent, and temperature. A wide variety of catalysts have been explored, including both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., TFA, p-TsOH). beilstein-journals.orgnih.gov The optimal conditions can be highly substrate-dependent. For example, one study found that using toluene (B28343) as the solvent and increasing the temperature to 100 °C improved the yield of a GBB product to 78% in just 30 minutes, compared to lower yields in methanol (B129727) or acetonitrile. mdpi.com

MethodParameter OptimizedConditions ScreenedOptimal Result
GBB Reaction mdpi.comSolvent & TemperatureMethanol (85°C), Acetonitrile (85°C), Toluene (85°C), Toluene (100°C)Toluene at 100°C gave a 78% yield in 30 minutes.
Ultrasound-Assisted Synthesis organic-chemistry.orgCatalyst & Oxidant LoadingKI (0.0 to 1.0 eq.), TBHP (0.0 to 2.0 eq.) in water0.5 eq. KI and 1.0 eq. TBHP provided a 95% yield in 4 minutes.
GBB Reaction acs.orgCatalystI₂, Sc(OTf)₃, NH₄Cl, InCl₃, p-TsOH, AcOH, Yb(OTf)₃, BiCl₃Acetic acid (AcOH) was found to be an effective catalyst, providing good conversion without DNA degradation in specific applications.

Purification and Isolation Techniques for Imidazo[2,1-b]thiazole Compounds

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and reaction byproducts. The inherent structural characteristics of the imidazo[2,1-b]thiazole core and its derivatives necessitate tailored purification strategies to achieve high purity, which is essential for accurate analytical characterization and subsequent biological evaluation.

A predominant method for the purification of imidazo[2,1-b]thiazole compounds is column chromatography. mdpi.comnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. The choice of the solvent system (eluent) is crucial for achieving effective separation. For instance, in the synthesis of various 3-(5-(amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivatives, crude products were purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate (B1210297). mdpi.com The polarity of this eluent system can be finely tuned by varying the volume ratio of the two solvents to isolate compounds with different polarities. For example, a 7/3 (v/v) mixture of hexanes to ethyl acetate was employed for several analogues. mdpi.com Similarly, a solvent system of ethyl acetate and hexane (B92381) was used for the column chromatography purification of novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates. nih.gov

The initial workup of the reaction mixture is a critical first step before chromatographic purification. This often involves liquid-liquid extraction to remove inorganic salts and highly polar impurities. A common procedure involves quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent such as dichloromethane (B109758) (DCM). nih.gov After extraction, the organic layer is typically dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then subjected to further purification.

In some synthetic protocols, particularly those employing green chemistry principles such as microwave-assisted synthesis in aqueous media, the need for chromatographic purification can be minimized or eliminated. nih.gov For certain benzo[d]imidazo[2,1-b]thiazole derivatives synthesized under these conditions, the product precipitates from the reaction mixture upon cooling. Isolation is then simplified to removing the solvent under reduced pressure, yielding a product of sufficient purity without the need for chromatography. nih.gov This highlights a significant advancement in streamlining the isolation process.

The purity of the final isolated compounds is often confirmed using a combination of spectroscopic and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool used to assess the purity of the synthesized imidazo[2,1-b]thiazole derivatives. rsc.orgnih.gov Alongside HPLC, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and integrity of the isolated compounds. nih.govrsc.orgnih.gov The retention factor (R_f) value from Thin-Layer Chromatography (TLC) is also a key parameter monitored during the purification process to track the separation and identify the fractions containing the desired product. mdpi.com

The table below summarizes purification data for several structural analogues of imidazo[2,1-b]thiazole, detailing the specific techniques and solvent systems employed.

Compound NamePurification MethodSolvent System (v/v)Additional Details
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneSilica Gel Column ChromatographyHexanes/Ethyl Acetate (7/3)R_f = 0.38 mdpi.com
3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneSilica Gel Column ChromatographyHexanes/Ethyl Acetate (7/3)R_f = 0.31 mdpi.com
3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneSilica Gel Column ChromatographyHexanes/Ethyl Acetate (1/3)R_f = 0.32 mdpi.com
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugatesColumn ChromatographyEthyl Acetate/HexanePreceded by extraction with dichloromethane (DCM) nih.gov
Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylateSolvent removal under reduced pressureNot ApplicableMicrowave-assisted synthesis in H₂O-IPA (1:1) nih.gov

Comprehensive Spectroscopic and Structural Characterization of Imidazo 2,1 B Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The protons on the imidazo[2,1-b]thiazole (B1210989) core would typically appear as doublets or singlets in the aromatic region. Specifically, the protons at positions 2, 3, and 5 would provide characteristic chemical shifts. The protons of the 3-cyanophenyl ring would exhibit a more complex splitting pattern (a combination of triplets, doublets, and singlets) in the downfield aromatic region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹H NMR Data (Hypothetical)

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity
Imidazo[2,1-b]thiazole H-2/H-3 7.0 - 8.0 d
Imidazo[2,1-b]thiazole H-5 7.5 - 8.5 s
Phenyl H-2' 7.8 - 8.5 s
Phenyl H-4' 7.5 - 8.0 d
Phenyl H-5' 7.4 - 7.8 t

This table is for illustrative purposes only and is not based on experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would be expected to show signals for the nine carbons of the imidazo[2,1-b]thiazole core and the seven carbons of the 3-cyanophenyl substituent, including the carbon of the nitrile group (C≡N), which typically resonates at approximately 118-120 ppm. The carbons of the heterocyclic system would appear at various chemical shifts depending on their electronic environment.

Expected ¹³C NMR Data (Hypothetical)

Carbon Position Expected Chemical Shift (δ, ppm)
C≡N 118 - 120
Phenyl Carbons 110 - 140

This table is for illustrative purposes only and is not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal correlations between adjacent protons, helping to map out the spin systems in the phenyl ring. HSQC would correlate each proton signal with its directly attached carbon atom. Finally, HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the 3-cyanophenyl ring and the imidazo[2,1-b]thiazole core at the C6 position.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the calculation of the elemental formula (C₁₂H₇N₃S for the parent compound). The measured mass would be compared to the calculated mass to confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with expected cleavages occurring at the bond connecting the phenyl ring to the heterocyclic system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole would be expected to show characteristic absorption bands. A sharp, strong peak around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic and heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region.

Expected IR Data (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹)
C≡N Stretch 2220 - 2240
Aromatic C-H Stretch > 3000

This table is for illustrative purposes only and is not based on experimental data.

X-ray Crystallography for Definitive Solid-State Structural Determination

Detailed information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available in the public domain. Single-crystal X-ray diffraction is the definitive method for establishing the precise three-dimensional arrangement of atoms in a crystalline solid, offering unequivocal proof of molecular structure. This technique would provide invaluable insights into the bond lengths, bond angles, and torsional angles of the molecule.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While crystallographic studies have been conducted on other derivatives of the imidazo[2,1-b]thiazole scaffold, the strict focus on "this compound" as per the instructions prevents the inclusion of data from related but distinct molecules. Further experimental research is required to elucidate the specific solid-state structure of this compound.

Structure Activity Relationship Sar Elucidations of 6 3 Cyanophenyl Imidazo 2,1 B Thiazole and Analogues

Systematic Modification of the 6-Position Substituent on Imidazo[2,1-b]thiazole (B1210989)

The substituent at the 6-position of the imidazo[2,1-b]thiazole ring system, particularly the phenyl group, plays a pivotal role in modulating the pharmacological effects of these compounds.

Influence of Phenyl Ring Substituents on Biological Activity (e.g., Halogens, Cyano, Methoxy)

The nature and position of substituents on the 6-phenyl ring are critical for biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can significantly influence the potency and mechanism of action.

For instance, in the pursuit of antimycobacterial agents, derivatives of the related benzo-[d]-imidazo-[2,1-b]-thiazole scaffold demonstrated that substitutions on the phenyl ring are crucial. A compound featuring a 4-nitro phenyl moiety (an electron-withdrawing group similar to cyano) was identified as the most active, with a half-maximal inhibitory concentration (IC50) of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra. rsc.org Another analog with a 2,4-dichloro phenyl substitution also showed significant activity with an IC50 of 2.03 μM, highlighting the favorable impact of halogen atoms. rsc.org

Similarly, in the context of ecdysone (B1671078) receptor binding in insects, a 6-(2-Chlorophenyl) group on the related imidazo[2,1-b] nih.govontosight.airesearchgate.net-thiadiazole scaffold was found to be important. nih.gov Research into cyclooxygenase (COX-2) inhibitors revealed that a 6-(4-(methylsulfonyl)phenyl) group, which has a strong electron-withdrawing character, serves as a suitable scaffold for potent and selective inhibitors. nih.govresearchgate.net

Conversely, the introduction of an electron-donating methoxy (B1213986) group on the benzene (B151609) ring has been shown to result in hydrogen bonding with the NH of Gln11 amino acid residue of α-tubulin, suggesting a potential mechanism for anticancer activity. nih.gov This indicates that the electronic properties of the substituent directly influence the molecular interactions with biological targets.

Scaffold6-Phenyl SubstituentBiological ActivityTarget/OrganismIC50 / Potency
Benzo-[d]-imidazo-[2,1-b]-thiazole4-NitroAntimycobacterialM. tuberculosis H37Ra2.32 μM
Benzo-[d]-imidazo-[2,1-b]-thiazole2,4-DichloroAntimycobacterialM. tuberculosis H37Ra2.03 μM
Imidazo[2,1-b]thiazole4-MethoxyAnticancer (Tubulin inhibition)α-tubulin1.43 µM
Imidazo[2,1-b]thiazole4-(Methylsulfonyl)COX-2 InhibitionCOX-2 Enzyme0.08 µM

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry is a critical factor influencing the biological activity of imidazo[2,1-b]thiazole derivatives. The classic example is Levamisole, the levorotatory (S)-isomer of tetramisole. nih.gov Levamisole, which is chemically (6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, exhibits potent antihelminthic and significant immunomodulatory properties. nih.gov In contrast, its dextrorotatory (R)-isomer, Dexamisole, is relatively inactive. This demonstrates that the specific three-dimensional arrangement of the 6-phenyl group is essential for its interaction with its biological targets, a common principle in pharmacology where enantiomers can have vastly different effects.

Impact of Heterocyclic Ring System Modifications within the Imidazo[2,1-b]thiazole Scaffold

Alterations to the core heterocyclic structure of imidazo[2,1-b]thiazole have profound effects on biological activity, indicating that the entire scaffold is integral to its function.

One study compared imidazo[2,1-b]thiazole derivatives with their imidazo[1,2-a]pyridine (B132010) counterparts as COX-2 inhibitors. nih.gov The replacement of the thiazole (B1198619) ring with a pyridine (B92270) ring altered the potency and selectivity, demonstrating that the nature of the five-membered, sulfur-containing ring is crucial for this specific activity. nih.gov

Fusing a benzene ring to the thiazole moiety to create the benzo-[d]-imidazo-[2,1-b]-thiazole system has been a successful strategy in developing potent antimycobacterial agents. rsc.org This extension of the heterocyclic system likely enhances binding to the target enzyme, possibly through increased hydrophobic interactions.

Furthermore, isomeric scaffolds such as imidazo[2,1-b] nih.govontosight.airesearchgate.netthiadiazole, where the thiazole ring is replaced by a thiadiazole ring, have been investigated. nih.govresearchgate.netmdpi.com These modifications alter the electronic distribution and geometry of the molecule, leading to different pharmacological profiles. For example, imidazo[2,1-b] nih.govontosight.airesearchgate.netthiadiazole derivatives have shown potent activity as ecdysone agonists, a class of insect molting inhibitors. nih.gov

Positional Isomerism and its Implications for Pharmacological Profiles

The position of substituents on the imidazo[2,1-b]thiazole core dramatically influences the pharmacological profile. Shifting a functional group from one position to another can lead to significant changes in activity and toxicity.

For example, studies on COX-2 inhibitors have shown that the potency and selectivity are highly sensitive to the type and size of substituents at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.govresearchgate.net While the 6-phenyl group provides a core structural element, modifications at the adjacent C-5 position with various amine-containing side chains fine-tune the inhibitory activity. The N,N-dimethylaminomethyl group at C-5 was found to be optimal for COX-2 inhibition, whereas larger groups like diethylamino or dipropylamino decreased both potency and selectivity. nih.gov

Further research has indicated that introducing polar substituents at the 2- or 3-positions can maintain anti-inflammatory activity while reducing acute toxicity. nih.gov Conversely, adding a gem-dimethyl substituent at the 6-position was found to increase acute toxicity and eliminate anti-inflammatory effects, underscoring the critical role of substituent placement in defining the therapeutic window of these compounds. nih.gov

Identification of Key Pharmacophoric Elements within the 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole Structure

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound class, several key pharmacophoric elements have been identified.

The Imidazo[2,1-b]thiazole Scaffold : This fused heterocyclic system serves as a rigid core, correctly orienting the substituents for target binding. nih.gov

The 6-Aryl Group : The presence of an aromatic ring at the 6-position is a common feature in many active derivatives.

Electron-Withdrawing Substituents on the Phenyl Ring : For several activities, including ecdysone receptor binding and antifungal effects, electron-withdrawing groups on the 6-phenyl ring are favorable. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) analysis has confirmed that hydrophobic and electron-withdrawing characteristics enhance binding affinity. nih.gov The methylsulfonyl group in COX-2 inhibitors and the cyano group in the parent compound are prime examples of this feature. nih.gov

Hydrogen Bond Acceptors/Donors : Depending on the target, specific hydrogen bonding interactions are crucial. A pharmacophore model for related thiazole derivatives identified a hydrogen bond acceptor, a hydrogen bond donor, and aromatic rings as essential features for activity. lew.ro


Mechanistic Studies of Biological Activities for Imidazo 2,1 B Thiazole Derivatives

Investigation of Molecular Targets and Pathways

Understanding the precise molecular targets and signaling pathways affected by imidazo[2,1-b]thiazole (B1210989) derivatives is crucial for their development as therapeutic agents. Research has focused on their interaction with key cellular components involved in cancer progression, including protein kinases and the microtubule network.

Kinase Inhibition Profiles

The imidazo[2,1-b]thiazole core has been identified as a valuable scaffold for designing protein kinase inhibitors. Various derivatives have shown potent activity against specific kinases that are critical in cancer cell signaling.

One area of focus has been on FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). A series of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives were synthesized and found to be potent inhibitors of FLT3. nih.gov For instance, the compound 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide demonstrated high potency against the FLT3-dependent MV4-11 cell line with an IC50 value of 0.002 µM and against the FLT3 enzyme with an IC50 of 0.022 µM. nih.gov

Another significant target is the B-Raf kinase, particularly the V600E mutant found in many melanomas. Modifications of imidazothiazole derivatives have yielded compounds with significant inhibitory activity against V600E B-Raf. nih.gov One such derivative exhibited a potent IC50 value of 2.68 µM against a melanoma cell line, with molecular docking studies suggesting a binding mode similar to the approved drug dabrafenib. nih.gov

The table below summarizes the kinase inhibition data for representative imidazo[2,1-b]thiazole derivatives.

CompoundTarget KinaseCell LineIC50 Value
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamideFLT3MV4-110.002 µM (cellular)
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamideFLT3-0.022 µM (enzymatic)
Modified Imidazothiazole DerivativeV600E B-RafMelanoma2.68 µM

Tubulin Polymerization Inhibition and Cellular Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Several imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest.

A series of imidazo[2,1-b]thiazole-benzimidazole conjugates have been identified as microtubule-targeting agents. nih.gov One conjugate, designated as 6d , was found to significantly inhibit tubulin assembly with an IC50 value of 1.68 µM. nih.gov Molecular docking studies indicated that this compound likely occupies the colchicine binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov This disruption of microtubule dynamics is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

Similarly, other studies have designed 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative effects against human breast cancer cells (MCF-7) with IC50 values as low as 0.60 µM. johnshopkins.edu

CompoundActivityIC50 ValueTarget Site
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)Tubulin Polymerization Inhibition1.68 µMColchicine Binding Site
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugate (5f)Antiproliferative (MCF-7 cells)0.60 µMTubulin Polymerization
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugate (5k)Antiproliferative (MCF-7 cells)0.78 µMTubulin Polymerization

Inhibition of Specific Enzymes (e.g., HCV NS4B, Carbonic Anhydrase II, InhA, CYP121)

Modulation of Cellular Signaling Pathways

The inhibition of key kinases by imidazo[2,1-b]thiazole derivatives directly implies a modulation of their respective downstream signaling pathways. By inhibiting FLT3, these compounds can block the aberrant signaling that drives proliferation and survival in FLT3-mutated AML cells. nih.gov Similarly, inhibition of the B-Raf(V600E) mutant disrupts the MAPK/ERK signaling cascade, a critical pathway for cell growth and proliferation in melanoma. nih.gov Thiazole (B1198619) derivatives, in general, have also been associated with the inhibition of the NFkB/mTOR/PI3K/AkT signaling pathways. researchgate.net

Cellular Effects and Phenotypic Responses

The molecular interactions of imidazo[2,1-b]thiazole derivatives translate into observable cellular effects, most notably the halting of cell division and the induction of programmed cell death.

Cell Cycle Progression Analysis and Arrest Mechanisms

A direct consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle, which prevents cells from completing mitosis. This leads to an arrest in the G2/M phase of the cell cycle.

Studies on the imidazo[2,1-b]thiazole-benzimidazole conjugate 6d confirmed this mechanism. Analysis of human lung cancer cells (A549) treated with this compound revealed a significant accumulation of cells in the G2/M phase, indicating a block in mitotic progression. nih.gov This cell cycle arrest is a common phenotypic response for agents that interfere with microtubule dynamics and often precedes the induction of apoptosis.

In a related context, studies on 4-cyanophenyl substituted thiazol-2-ylhydrazones, which share a cyanophenyl-thiazole structural motif, have shown that certain compounds in this class induce cancer cell death through caspase-dependent apoptosis. worktribe.com This suggests that downstream effects of the initial molecular targeting can activate the cellular machinery for programmed cell death.

CompoundCell LineEffect
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung Cancer)Cell cycle arrest at G2/M phase
4-cyanophenyl substituted thiazol-2-ylhydrazonesHCT-116, MCF-7Induction of caspase-dependent apoptosis

Apoptosis Induction and Programmed Cell Death Pathways

No studies were found that specifically investigated the apoptosis-inducing capabilities of 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole. Research into the broader family of imidazo[2,1-b]thiazoles suggests that some derivatives can trigger programmed cell death in cancer cell lines. nih.govresearchgate.net For instance, certain imidazo[2,1-b]thiazole-based aryl hydrazones have been shown to induce apoptosis in breast cancer cells. nih.gov The mechanisms often involve the arrest of the cell cycle and the activation of apoptotic pathways. nih.gov However, without direct experimental evidence, it is not possible to confirm if this compound shares these properties or to detail its specific interactions with cellular components that regulate apoptosis.

Antioxidant and Other Pharmacological Mechanism Investigations

Similarly, there is a lack of specific research on the antioxidant mechanisms of this compound. While the imidazo[2,1-b]thiazole scaffold is present in compounds that have been evaluated for antioxidant activity, no data is available for the 3-cyanophenyl derivative. nih.govnih.gov

Radical Scavenging Assays (e.g., ABTS, DPPH)

No published studies were identified that have assessed the radical scavenging activity of this compound using standard assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) methods. These assays are fundamental in determining the capacity of a compound to neutralize free radicals, a key aspect of antioxidant activity. nih.gov

Lipid Peroxidation Inhibition Mechanisms

There is no available research on the ability of this compound to inhibit lipid peroxidation. Studies on other imidazo[2,1-b]thiazole derivatives have explored their potential to prevent the oxidative degradation of lipids, a process implicated in cellular damage. nih.govresearchgate.net However, the specific mechanisms and efficacy of the 6-(3-cyanophenyl) substituted compound in this regard remain uninvestigated.

Computational Chemistry and in Silico Approaches in Imidazo 2,1 B Thiazole Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental in silico tool used to predict how a molecule, such as an imidazo[2,1-b]thiazole (B1210989) derivative, binds to a specific protein target. This technique is instrumental in elucidating potential mechanisms of action and guiding the design of more potent and selective inhibitors.

Docking studies for various imidazo[2,1-b]thiazole compounds have been performed on a range of biological targets, including kinases, enzymes involved in cancer, and microbial proteins. For example, in studies targeting the epidermal growth factor receptor (EGFR), a key protein in many cancers, these derivatives have been shown to fit within the ATP-binding site. The analysis of these docked poses reveals critical interactions, such as hydrogen bonds between the nitrogen atoms of the imidazo[2,1-b]thiazole core and key amino acid residues like methionine in the hinge region of the kinase. The phenyl group, common in many active derivatives, often occupies a hydrophobic pocket, further stabilizing the ligand-protein complex.

Molecular docking programs calculate scoring functions to estimate the binding affinity (often expressed as binding energy in kcal/mol or a dock score) between a ligand and its receptor. Lower binding energy values typically indicate a more stable and favorable interaction. For imidazo[2,1-b]thiazole derivatives studied as potential anticancer agents, docking scores have shown a strong correlation with experimentally observed biological activity, such as IC₅₀ values. This predictive power allows researchers to prioritize which novel synthesized compounds are most likely to be active, thereby streamlining the drug development process.

Table 1: Representative Binding Energies of Imidazo[2,1-b]thiazole Derivatives against Various Protein Targets Note: This table presents example data from studies on various derivatives within the imidazo[2,1-b]thiazole class to illustrate the application of this technique.

Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)
Benzo[d]imidazo[2,1-b]thiazolesEstrogen Receptor (ER)-9.0
Imidazo[2,1-b]thiadiazolesFer Kinase-8.9
Imidazo[2,1-b]thiazole-hydrazonesFocal Adhesion Kinase (FAK)-8.5
Imidazo[2,1-b]thiazole-thiadiazolesGlypican-3 protein (GPC-3)-7.8

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of imidazo[2,1-b]thiazole molecules. These properties are fundamental to a molecule's stability, reactivity, and its ability to interact with biological systems.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more chemically reactive. For thiazole (B1198619) derivatives, the HOMO is often localized over the electron-rich thiazole and phenyl rings, while the LUMO can be distributed across the entire π-system.

Table 2: Example Frontier Molecular Orbital Energies for Thiazole Derivatives Note: The following data is derived from related thiazole structures to demonstrate typical values obtained through quantum chemical calculations.

Compound TypeE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole Derivative A-5.358-0.8764.482
Thiazole Derivative B-5.321-1.5713.750
Thiazolidinone Derivative-5.058-0.9874.071

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. These maps illustrate regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. For imidazo[2,1-b]thiazole derivatives, MEP maps typically show negative potential around the nitrogen atoms and any electronegative substituents (like a cyano group), identifying these as likely sites for hydrogen bonding or other electrostatic interactions with a receptor.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, seeks to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For imidazo[2,1-b]thiazole derivatives, QSAR models can be developed to predict their anticancer, antimicrobial, or anti-inflammatory activities based on various molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (molecular volume), and hydrophobic properties (LogP). Such models are invaluable for the virtual screening of large compound libraries and for designing new derivatives with potentially improved activity and selectivity before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole and its analogs, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

The development of a robust QSAR model for a series of imidazo[2,1-b]thiazole derivatives, including this compound, typically involves the following steps:

Data Set Selection: A dataset of imidazo[2,1-b]thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Table 1: Hypothetical QSAR Data for a Series of 6-Phenyl-imidazo[2,1-b]thiazole Derivatives

CompoundSubstituent (R)LogPElectronic Parameter (σ)Steric Parameter (Es)Predicted Activity (pIC50)
1H2.50.000.005.8
24-Cl3.20.23-0.976.5
34-OCH32.4-0.27-0.556.1
43-CN2.30.56-0.517.2
54-NO22.60.78-1.017.5

This table presents hypothetical data for illustrative purposes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Beyond determining the biological activity of a compound, it is crucial to assess its potential as a drug candidate by evaluating its pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are rapid and cost-effective methods to screen compounds for favorable pharmacokinetic profiles early in the drug discovery process.

For this compound, a comprehensive in silico ADME and drug-likeness evaluation would involve the calculation of various physicochemical and pharmacokinetic parameters using specialized software. These parameters help to predict the compound's behavior in the human body.

Key parameters evaluated in an in silico ADME and drug-likeness assessment include:

Molecular Weight (MW): Influences absorption and distribution.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding to biological targets.

Topological Polar Surface Area (TPSA): Predicts cell permeability.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Indicates the potential for central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

A common framework for assessing drug-likeness is Lipinski's Rule of Five , which states that orally active drugs generally have:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Compounds that adhere to these rules are considered to have a higher probability of being orally bioavailable. Studies on various imidazo[2,1-b]thiazole derivatives have shown that this scaffold is a promising starting point for the design of drug-like molecules. bohrium.com The specific properties of this compound would be determined by the interplay of the core heterocycle and the cyanophenyl substituent.

Table 2: Predicted In Silico ADME and Drug-Likeness Properties of Selected Imidazo[2,1-b]thiazole Derivatives

CompoundMW ( g/mol )LogPHBDHBATPSA (Ų)LogSBBB PermeantLipinski Violations
6-Phenyl-imidazo[2,1-b]thiazole214.282.850341.57-3.5Yes0
6-(4-Chlorophenyl)-imidazo[2,1-b]thiazole248.723.540341.57-4.1Yes0
6-(4-Methoxyphenyl)-imidazo[2,1-b]thiazole244.302.780450.80-3.3Yes0
This compound 239.29 2.35 0 4 65.35 -3.8 Yes 0
6-(4-Nitrophenyl)-imidazo[2,1-b]thiazole259.272.650587.40-4.0Yes0

This is an interactive table with hypothetical data for illustrative purposes.

Emerging Research Frontiers and Future Prospects for 6 3 Cyanophenyl Imidazo 2,1 B Thiazole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole as a drug candidate is contingent on the availability of efficient and scalable synthetic routes. Traditional methods for creating the imidazo[2,1-b]thiazole (B1210989) core often involve stepwise reactions that can be time-consuming and result in low yields. mdpi.com Modern synthetic chemistry offers several promising alternatives that could be adapted for this specific compound.

Future research will likely focus on developing one-pot, multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste. sciforum.netmdpi.com The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully used to synthesize other substituted imidazo[2,1-b]thiazoles and represents a prime candidate for adaptation. mdpi.com Furthermore, green chemistry approaches, such as microwave-assisted synthesis, have been shown to accelerate reaction times and improve yields for related heterocyclic systems. researchgate.net The development of a robust, scalable synthesis is the foundational step for all subsequent preclinical and clinical development.

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyDescriptionPotential AdvantagesKey Challenges for Adaptation
Classical Stepwise Synthesis Sequential reaction of a 2-aminothiazole (B372263) with an α-haloketone (e.g., α-bromo-3-cyanoacetophenone). nih.govWell-established procedures.Often requires harsh conditions, multiple steps, and can have low overall yields. mdpi.com
One-Pot Multicomponent Reactions (MCRs) Combining three or more reactants in a single vessel, such as in the Groebke-Blackburn-Bienaymé reaction. mdpi.comHigh atom economy, reduced reaction time, operational simplicity, potential for library generation. sciforum.netmdpi.comOptimization of reaction conditions and availability of the 3-cyanophenyl-containing starting materials.
Microwave-Assisted Green Synthesis Utilizing microwave irradiation to rapidly heat the reaction mixture. researchgate.netDramatically reduced reaction times, often higher yields, and alignment with green chemistry principles. researchgate.netScalability can be a concern for industrial production; requires specialized equipment.
Catalyst-Free Approaches Reactions promoted by sustainable solvents (e.g., glycerol) or visible light, avoiding metal catalysts. researchgate.netresearchgate.netEnvironmentally friendly, reduced cost, and avoids potential metal contamination of the final product.Scope and substrate compatibility may be limited.

Advanced SAR Campaigns Utilizing High-Throughput Screening and Combinatorial Libraries

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. nih.gov For this compound, future research will involve extensive SAR campaigns to explore how structural modifications affect its biological activity. Advanced techniques such as high-throughput screening (HTS) will enable the rapid evaluation of large numbers of analogues against various biological targets.

The generation of combinatorial libraries will be central to this effort. By systematically altering different parts of the molecule—the 3-cyanophenyl group, the imidazo[2,1-b]thiazole core, and potentially unoccupied positions—researchers can quickly map the chemical space around the parent compound. For instance, the position and electronic nature of the substituent on the phenyl ring could be varied, or different functional groups could be introduced at other positions on the heterocyclic scaffold to probe for new interactions with target proteins. nih.govnih.gov This systematic approach is essential for identifying derivatives with improved efficacy and drug-like properties.

Table 2: Conceptual Design of a Combinatorial Library for SAR Studies
Modification SiteCore StructureExample Modifications (R-groups)Rationale
Phenyl Ring (Position R1) 6-(R1-Phenyl)-imidazo[2,1-b]thiazole-CN (ortho, para), -NO₂, -OCH₃, -Cl, -F, -CH₃To evaluate the impact of electronics and sterics of the phenyl substituent on target binding.
Imidazo Ring (Position R2) -CH₃, -Phenyl, -CH₂-Morpholine, -CH₂-N(CH₃)₂To explore interactions with adjacent pockets in the target's binding site and improve physicochemical properties. nih.gov
Thiazole (B1198619) Ring (Position R3) -H, -CH₃, -BrTo probe for additional binding interactions and modulate the overall electronic character of the scaffold.

In-Depth Mechanistic Deconvolution via Proteomics and Metabolomics

Understanding the precise mechanism of action is critical for the development of any therapeutic agent. While the broader class of imidazo[2,1-b]thiazoles is known to interact with targets like kinases and tubulin, the specific targets of this compound are likely unknown. nih.govnih.gov Modern "omics" technologies, particularly proteomics and metabolomics, offer powerful tools for unbiased, system-wide investigation of a drug's effect on cellular machinery. nih.govmdpi.com

Future studies would involve treating relevant cell lines (e.g., cancer cells) with the compound and subsequently analyzing global changes in protein expression (proteomics) and metabolite concentrations (metabolomics). mdpi.com This can reveal which signaling pathways are perturbed by the compound, helping to identify its primary molecular targets and downstream effects. nih.gov For example, a significant change in the phosphorylation status of certain proteins could point towards inhibition of a specific kinase. Correlating these findings can provide a detailed molecular snapshot of the compound's mechanism, potentially uncovering novel therapeutic applications. nih.gov

Table 3: Hypothetical "Omics" Workflow for Mechanistic Elucidation
StepTechniqueObjectiveExpected Outcome
1. Cell Treatment Cell cultureExpose biological system (e.g., cancer cell line) to this compound.Cells showing a biological response (e.g., apoptosis, growth arrest).
2. Proteomic Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantify changes in the expression and post-translational modification of thousands of proteins. nih.govIdentification of dysregulated proteins and pathways (e.g., kinase signaling, cell cycle control). nih.gov
3. Metabolomic Analysis LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS)Measure changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, nucleotides). nih.govIdentification of altered metabolic pathways (e.g., glycolysis, fatty acid synthesis).
4. Data Integration & Target Validation Bioinformatics analysis, followed by biochemical assays (e.g., kinase assays, binding studies)Integrate proteomics and metabolomics data to form a mechanistic hypothesis and validate putative targets.Confirmed molecular target(s) and a clear understanding of the compound's mechanism of action.

Exploration of Targeted Drug Delivery Systems for Imidazo[2,1-b]thiazole Compounds

The therapeutic efficacy of a potent molecule can be limited by poor pharmacokinetics, such as low solubility or rapid clearance. Targeted drug delivery systems offer a strategy to overcome these limitations. For compounds based on the imidazo[2,1-b]thiazole scaffold, including this compound, future research into advanced delivery formulations is a promising frontier.

Encapsulating the compound within nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, could significantly improve its pharmacological profile. These delivery systems can enhance aqueous solubility, protect the drug from premature degradation, and prolong its circulation time. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors overexpressed on diseased cells, thereby directing the drug to its site of action and minimizing exposure to healthy tissues.

Table 4: Potential Nanocarrier Systems for Targeted Delivery
Nanocarrier TypeCore CompositionPotential Advantages for Imidazo[2,1-b]thiazole Delivery
Liposomes Phospholipid bilayer enclosing an aqueous coreBiocompatible; can encapsulate both hydrophilic and hydrophobic drugs; well-established technology.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Controlled and sustained drug release; stable formulation.
Micelles Amphiphilic block copolymersExcellent for solubilizing poorly water-soluble drugs; small size allows for tissue penetration.
Solid Lipid Nanoparticles (SLNs) Solid lipid matrixHigh stability; controlled release; good biocompatibility.

Application of Artificial Intelligence and Machine Learning in Imidazo[2,1-b]thiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster and more cost-effective. mdpi.com For the imidazo[2,1-b]thiazole class of compounds, AI/ML can be applied across various stages of development.

Table 5: AI/ML Applications in the Drug Discovery Pipeline
Discovery StageAI/ML ApplicationSpecific Task for Imidazo[2,1-b]thiazole Research
Target Identification Analysis of genomic, proteomic, and metabolomic dataIdentify and validate novel biological targets for this compound by analyzing cellular response data. mdpi.com
Hit-to-Lead Optimization Predictive modeling (e.g., QSAR)Predict the potency and selectivity of virtual analogues to guide synthetic chemistry efforts.
Virtual Screening Deep learning and molecular docking simulationsScreen millions of virtual compounds against a target's 3D structure to identify new imidazo[2,1-b]thiazole-based hits. mdpi.com
Preclinical Development ADME/Toxicity PredictionPredict pharmacokinetic and toxicity profiles of lead candidates to reduce late-stage failures.

Design and Synthesis of Multi-Target Directed Ligands Based on the Imidazo[2,1-b]thiazole Scaffold

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one-molecule, one-target" paradigm is often insufficient for treating such diseases. An emerging strategy is the design of multi-target directed ligands (MTDLs)—single molecules engineered to modulate two or more distinct biological targets simultaneously. nih.govresearchgate.net

The imidazo[2,1-b]thiazole scaffold is an excellent starting point for the development of MTDLs. researchgate.netnih.gov Future research could focus on strategically modifying the this compound structure to incorporate additional pharmacophores that recognize a second, disease-relevant target. For example, in the context of cancer, a derivative could be designed to inhibit both a key signaling kinase and tubulin polymerization, thereby attacking the disease on two fronts. nih.govnih.gov This approach could lead to synergistic efficacy and a reduced likelihood of developing drug resistance.

Table 6: Conceptual Strategy for Designing an MTDL
ComponentFunctionExample Target
Scaffold: Imidazo[2,1-b]thiazole Provides the core structure and interacts with Target 1.Receptor Tyrosine Kinase (e.g., EGFR). researchgate.net
Linker Connects the core scaffold to the second pharmacophore with appropriate length and flexibility.N/A
Second Pharmacophore A distinct chemical moiety designed to interact with Target 2.Histone Deacetylase (HDAC).
Resulting MTDL A single molecule capable of dual inhibition of EGFR and HDAC for synergistic anticancer effects.EGFR/HDAC Dual Inhibitor.

Q & A

Q. What are the standard synthetic protocols for 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole?

The compound can be synthesized using multiple strategies:

  • Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2O5/CH3SO3H) to construct the fused imidazo[2,1-b]thiazole core .
  • Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the C-5 or C-6 positions, using palladium catalysts (e.g., Pd(OAc)₂) and cesium carbonate as a base .
  • Vilsmeier-Haack formylation for functionalization at the C-5 position, followed by Schiff base formation and cyclization to generate derivatives like oxazepines or imidazolones . Yield optimization requires careful control of reaction time, temperature, and stoichiometry of boronic acid partners.

Q. Which enzymatic targets are associated with this compound derivatives?

This scaffold exhibits activity against:

  • 15-Lipoxygenase (15-LOX) : Critical in inflammatory pathways; derivatives with 3,6-diphenyl substitution show IC₅₀ values <10 µM .
  • COX-2 : 6-(4-(Methylsulfonyl)phenyl) derivatives demonstrate selective inhibition (IC₅₀ ~0.2 µM) in murine enzyme assays .
  • EGFR kinase : 3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid derivatives inhibit EGFR by 63% at 1 mg/mL . Screening methods include fluorescence-based enzymatic assays and molecular docking to validate binding interactions.

Advanced Research Questions

Q. How can solvent-free or green chemistry principles be applied to optimize imidazo[2,1-b]thiazole synthesis?

Catalyst-free, one-pot multicomponent reactions (e.g., aryl glyoxal, aryl amine, 2-aminobenzothiazole) eliminate metal catalysts and reduce waste. Yields (~75–85%) are comparable to traditional methods but with improved atom economy . Challenges include managing exothermic reactions and ensuring regioselectivity. Comparative studies show solvent-free conditions reduce energy consumption by 30% compared to DME/THF-based protocols .

Q. What structural modifications enhance antitumor activity in imidazo[2,1-b]thiazole derivatives?

Key modifications include:

  • C-5 pyrimidinyl substitution : 5-(2-(Methylthio)pyrimidin-4-yl) derivatives show potent anti-melanoma activity (IC₅₀ = 0.8 µM in A375 cells) via pan-RAF inhibition .
  • C-6 aryl groups : Electron-withdrawing groups (e.g., -CN at C-3) improve metabolic stability and cellular uptake .
  • Guanylhydrazone side chains : Enhance DNA intercalation and topoisomerase II inhibition, as seen in analogs with IC₅₀ <1 µM against leukemia cell lines . SAR studies recommend prioritizing substituents that balance lipophilicity (LogP ~2–3) and hydrogen-bonding capacity.

Q. How do researchers resolve contradictions in reported biological data for imidazo[2,1-b]thiazoles?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.2–5 µM) arise from variations in:

  • Assay conditions : Differences in enzyme sources (recombinant vs. tissue-derived) or cofactor concentrations .
  • Cellular models : Melanoma (A375) vs. breast cancer (MCF-7) cell lines may exhibit divergent sensitivity due to transporter expression . Standardization using reference inhibitors (e.g., celecoxib for COX-2) and orthogonal assays (e.g., Western blotting for target validation) is critical .

Q. What methodologies are used to evaluate the antioxidant potential of imidazo[2,1-b]thiazoles?

Common approaches include:

  • DPPH/ABTS radical scavenging assays : Derivatives with electron-donating groups (e.g., -OH, -OMe) at C-6 show EC₅₀ values of 25–40 µM .
  • Lipid peroxidation inhibition : Measured in rat liver microsomes using thiobarbituric acid reactive substances (TBARS) .
  • In silico ADME prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.